3-Amino-3-(2-methylfuran-3-yl)propanamide
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Overview
Description
3-Amino-3-(2-methylfuran-3-yl)propanamide is an organic compound with the molecular formula C8H12N2O2 It is a derivative of propanamide, featuring an amino group and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-methylfuran-3-yl)propanamide can be achieved through several methods. One common approach involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . This method provides a high yield of the desired product while avoiding the use of environmentally harmful reagents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-methylfuran-3-yl)propanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a range of substituted amides.
Scientific Research Applications
3-Amino-3-(2-methylfuran-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-methylfuran-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The amino group and the furan ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(5-methylfuran-2-yl)propanoic acid: This compound shares a similar structure but differs in the position of the methyl group on the furan ring.
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Another related compound with a different functional group arrangement.
Uniqueness
3-Amino-3-(2-methylfuran-3-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group and a methylfuran moiety makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-amino-3-(2-methylfuran-3-yl)propanamide |
InChI |
InChI=1S/C8H12N2O2/c1-5-6(2-3-12-5)7(9)4-8(10)11/h2-3,7H,4,9H2,1H3,(H2,10,11) |
InChI Key |
IEQDZXGGGHEPML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(CC(=O)N)N |
Origin of Product |
United States |
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